An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior from initial screening to formulation. This document will delve into the structural features, ionization constant (pKa), solubility, and melting point of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Core Attributes
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are recognized as purine analogs and have demonstrated a wide range of biological activities.[1] The core structure consists of a fused pyrazole and pyrimidine ring system. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position of the pyrazole ring are key determinants of its physicochemical behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| CAS Number | 1095822-30-2 | N/A |
The arrangement of nitrogen atoms within the bicyclic system, coupled with the ionizable carboxylic acid, dictates the molecule's hydrogen bonding capacity, polarity, and ultimately its interaction with biological targets and its pharmacokinetic profile.
Ionization Constant (pKa): A Determinant of Biological Behavior
The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the carboxylic acid group and the nitrogen atoms in the pyrazolopyrimidine core suggests that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will exhibit acidic and potentially basic properties.
Predicted pKa Values
While experimental determination is the gold standard, computational methods can provide valuable initial estimates. Based on the structure, the primary acidic pKa is associated with the carboxylic acid group. The pyrazole and pyrimidine nitrogens may also exhibit basic pKa values.
-
Acidic pKa (predicted): The pKa of the carboxylic acid is anticipated to be in the range of 3-5, typical for aromatic carboxylic acids.
-
Basic pKa (predicted): The nitrogen atoms of the pyrazolopyrimidine ring system are expected to have low basicity, with pKa values likely below 3.
Experimental Determination of pKa via UV-Vis Spectrophotometry
The pKa of a compound can be accurately determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is based on the principle that the ionized and non-ionized forms of a molecule have different electronic transitions and thus absorb light at different wavelengths.
UV-Vis spectrophotometry is a robust and widely used technique for pKa determination due to its sensitivity and the relatively small amount of sample required. The choice of a series of buffers spanning a wide pH range ensures that the complete ionization profile of the compound is captured. By measuring the absorbance at wavelengths where the spectral differences between the ionized and non-ionized species are maximal, a precise titration curve can be generated.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, with increments of 0.5 pH units. Ensure constant ionic strength across all buffers by adding a neutral salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically in the range of 0.1-1.0). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm using a spectrophotometer. Use the corresponding buffer solution without the compound as a blank.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot absorbance at these wavelengths against pH.
-
The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.
-
Aqueous Solubility: A Key Factor in Drug Delivery
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and challenges in preparing parenteral formulations. The presence of both a polar carboxylic acid group and a relatively nonpolar heterocyclic ring system suggests that the solubility of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will be pH-dependent.
Expected Solubility Profile
Due to the acidic nature of the carboxylic acid, the compound is expected to have low solubility in acidic environments (low pH) where it exists predominantly in its neutral, less polar form. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound in a specific solvent system until a saturated solution is formed.
This method is chosen for its accuracy in determining the true equilibrium solubility. By ensuring an excess of solid material is present, the measurement reflects the maximum concentration of the compound that can be dissolved in the solvent at a given temperature, representing a true thermodynamic equilibrium. The use of buffers at different pH values (e.g., physiological pH 7.4, gastric pH ~1.2) provides a comprehensive understanding of how solubility changes in different biological environments.
-
Preparation of Solvent Systems: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Sample Preparation: Add an excess amount of solid 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to a series of vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid substance transitions into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities tend to broaden and depress the melting range.
Expected Melting Point
For structurally related pyrazolopyrimidine derivatives, melting points can vary significantly based on the nature and position of substituents. For instance, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a reported melting point of 170–171 °C.[1] Given the presence of a carboxylic acid, which can participate in strong intermolecular hydrogen bonding, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is expected to have a relatively high melting point, likely exceeding 200°C.
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus).
DSC is preferred over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the additional thermodynamic information it provides (enthalpy of fusion). By comparing the heat flow to the sample and a reference material, DSC can accurately detect the endothermic event of melting. The use of a controlled heating rate allows for reproducible and standardized measurements.
-
Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting event is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
Conclusion
The physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid are integral to its potential as a therapeutic agent. A thorough understanding and experimental determination of its pKa, aqueous solubility, and melting point are essential for guiding drug discovery and development efforts. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to make informed decisions in the journey of transforming a promising molecule into a viable drug candidate.
References
-
Mohamed, A. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 13036-13053. [Link]
-
Shehata, M. A., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1). [Link]
-
Gusak, K. N., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(2), M940. [Link]
-
Gusak, K. N., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(1), M923. [Link]
-
Abdellatif, K. R. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
Gao, H., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 62(17), 7843-7864. [Link]
-
PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Der Pharma Chemica. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior from initial screening to formulation. This document will delve into the structural features, ionization constant (pKa), solubility, and melting point of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Core Attributes
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid belongs to the pyrazolopyrimidine class of compounds, which are recognized as purine analogs and have demonstrated a wide range of biological activities.[1] The core structure consists of a fused pyrazole and pyrimidine ring system. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position of the pyrazole ring are key determinants of its physicochemical behavior.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₄O₂ | N/A |
| Molecular Weight | 178.15 g/mol | N/A |
| CAS Number | 1095822-30-2 | N/A |
The arrangement of nitrogen atoms within the bicyclic system, coupled with the ionizable carboxylic acid, dictates the molecule's hydrogen bonding capacity, polarity, and ultimately its interaction with biological targets and its pharmacokinetic profile.
Ionization Constant (pKa): A Determinant of Biological Behavior
The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a drug candidate, the pKa value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the carboxylic acid group and the nitrogen atoms in the pyrazolopyrimidine core suggests that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will exhibit acidic and potentially basic properties.
Predicted pKa Values
While experimental determination is the gold standard, computational methods can provide valuable initial estimates. Based on the structure, the primary acidic pKa is associated with the carboxylic acid group. The pyrazole and pyrimidine nitrogens may also exhibit basic pKa values.
-
Acidic pKa (predicted): The pKa of the carboxylic acid is anticipated to be in the range of 3-5, typical for aromatic carboxylic acids.
-
Basic pKa (predicted): The nitrogen atoms of the pyrazolopyrimidine ring system are expected to have low basicity, with pKa values likely below 3.
Experimental Determination of pKa via UV-Vis Spectrophotometry
The pKa of a compound can be accurately determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is based on the principle that the ionized and non-ionized forms of a molecule have different electronic transitions and thus absorb light at different wavelengths.
UV-Vis spectrophotometry is a robust and widely used technique for pKa determination due to its sensitivity and the relatively small amount of sample required. The choice of a series of buffers spanning a wide pH range ensures that the complete ionization profile of the compound is captured. By measuring the absorbance at wavelengths where the spectral differences between the ionized and non-ionized species are maximal, a precise titration curve can be generated.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from pH 2 to pH 12, with increments of 0.5 pH units. Ensure constant ionic strength across all buffers by adding a neutral salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically in the range of 0.1-1.0). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm using a spectrophotometer. Use the corresponding buffer solution without the compound as a blank.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot absorbance at these wavelengths against pH.
-
The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.
-
Aqueous Solubility: A Key Factor in Drug Delivery
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to inadequate absorption from the gastrointestinal tract and challenges in preparing parenteral formulations. The presence of both a polar carboxylic acid group and a relatively nonpolar heterocyclic ring system suggests that the solubility of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid will be pH-dependent.
Expected Solubility Profile
Due to the acidic nature of the carboxylic acid, the compound is expected to have low solubility in acidic environments (low pH) where it exists predominantly in its neutral, less polar form. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a more polar carboxylate salt, leading to a significant increase in aqueous solubility.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves equilibrating an excess of the solid compound in a specific solvent system until a saturated solution is formed.
This method is chosen for its accuracy in determining the true equilibrium solubility. By ensuring an excess of solid material is present, the measurement reflects the maximum concentration of the compound that can be dissolved in the solvent at a given temperature, representing a true thermodynamic equilibrium. The use of buffers at different pH values (e.g., physiological pH 7.4, gastric pH ~1.2) provides a comprehensive understanding of how solubility changes in different biological environments.
-
Preparation of Solvent Systems: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).
-
Sample Preparation: Add an excess amount of solid 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid to a series of vials containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid substance transitions into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities tend to broaden and depress the melting range.
Expected Melting Point
For structurally related pyrazolopyrimidine derivatives, melting points can vary significantly based on the nature and position of substituents. For instance, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a reported melting point of 170–171 °C.[1] Given the presence of a carboxylic acid, which can participate in strong intermolecular hydrogen bonding, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is expected to have a relatively high melting point, likely exceeding 200°C.
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus).
DSC is preferred over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the additional thermodynamic information it provides (enthalpy of fusion). By comparing the heat flow to the sample and a reference material, DSC can accurately detect the endothermic event of melting. The use of a controlled heating rate allows for reproducible and standardized measurements.
-
Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
The melting event is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
Conclusion
The physicochemical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid are integral to its potential as a therapeutic agent. A thorough understanding and experimental determination of its pKa, aqueous solubility, and melting point are essential for guiding drug discovery and development efforts. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to make informed decisions in the journey of transforming a promising molecule into a viable drug candidate.
References
-
Mohamed, A. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 13036-13053. [Link]
-
Shehata, M. A., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1). [Link]
-
Gusak, K. N., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(2), M940. [Link]
-
Gusak, K. N., et al. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2017(1), M923. [Link]
-
Abdellatif, K. R. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
Gao, H., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 62(17), 7843-7864. [Link]
-
PubChem. 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Der Pharma Chemica. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
